(4-Isobutoxyphenyl)methanamine chemical properties and structure
(4-Isobutoxyphenyl)methanamine chemical properties and structure
An In-Depth Technical Guide to (4-Isobutoxyphenyl)methanamine: Properties, Synthesis, and Applications
Introduction
(4-Isobutoxyphenyl)methanamine, a substituted benzylamine derivative, has emerged as a pivotal intermediate in modern synthetic organic chemistry. Its unique structural combination of a flexible isobutoxy group and a reactive primary amine on a phenyl scaffold makes it a valuable building block, particularly in the pharmaceutical industry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core chemical properties, spectroscopic signature, synthesis protocols, and critical applications, with a focus on its role in the synthesis of complex pharmaceutical agents.
Chemical Identity and Structure
The foundational characteristics of (4-Isobutoxyphenyl)methanamine are defined by its molecular structure, which features a benzylamine core where the phenyl ring is substituted at the para-position with an isobutoxy ether linkage.
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Synonyms : 4-Isobutoxybenzylamine, 4-(2-Methylpropoxy)benzenemethanamine, p-Isobutoxybenzylamine[1][3][4]
Caption: 2D Chemical Structure of (4-Isobutoxyphenyl)methanamine.
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing reaction conditions, purification strategies, and formulation studies. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Weight | 179.26 g/mol | [1][2][3][5] |
| Appearance | Solid, Semi-solid, or liquid | |
| Melting Point | 129-133 °C | [2] |
| Boiling Point | ~276.6 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [2] |
| LogP (Lipophilicity) | 2.41 (Calculated) | [2] |
| SMILES | CC(C)COC1=CC=C(C=C1)CN | [1][6] |
| InChIKey | JBVKKHDTYSDPHA-UHFFFAOYSA-N | [1][2] |
Spectroscopic Profile: A Structural Verification Guide
Spectroscopic analysis is essential for confirming the identity and purity of (4-Isobutoxyphenyl)methanamine. The following sections detail the expected spectral characteristics, providing a framework for quality control and structural elucidation.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present in the molecule. Key absorption bands are predicted as follows:
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N-H Stretch: A medium to weak absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the primary amine (-NH₂) group.
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C-H Stretch (Aliphatic): Strong bands will appear in the 2850-3000 cm⁻¹ range, corresponding to the C-H bonds of the isobutyl and methylene groups.
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C-H Stretch (Aromatic): Weaker bands are expected just above 3000 cm⁻¹ for the aromatic C-H bonds.
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C-O-C Stretch (Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage should be present around 1240-1260 cm⁻¹.
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C=C Bends (Aromatic): Several bands in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR:
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Isobutyl Protons: A doublet at ~1.0 ppm (6H, two -CH₃ groups) and a multiplet at ~2.0 ppm (1H, -CH group).
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Ether Methylene Protons (-O-CH₂-): A doublet at ~3.7 ppm (2H).
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Benzylamine Methylene Protons (-CH₂-NH₂): A singlet at ~3.8 ppm (2H).
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Amine Protons (-NH₂): A broad singlet, typically between 1.5-3.0 ppm, whose chemical shift is concentration and solvent dependent.
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Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.2 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.
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¹³C NMR:
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The spectrum should display 9 distinct signals corresponding to the unique carbon atoms in the molecule's symmetric structure. Key signals include those for the two methyl carbons of the isobutyl group, the isobutyl CH and CH₂ carbons, the benzylamine CH₂ carbon, the four unique aromatic carbons (two substituted, two unsubstituted), and the ether-linked aromatic carbon.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 179.
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Key Fragments: A prominent fragment is expected at m/z = 107, resulting from the benzylic cleavage and loss of the isobutoxy group, forming the C₇H₈N⁺ ion. Another significant fragment would arise from the loss of the aminomethyl group.
Synthesis and Reactivity
(4-Isobutoxyphenyl)methanamine is not typically synthesized as an end product but as a crucial intermediate. Its synthesis is a multi-step process that requires careful control of reaction conditions. A common and industrially relevant pathway starts from 4-hydroxybenzonitrile.
Synthetic Workflow: From 4-Hydroxybenzonitrile
This pathway is advantageous as it utilizes readily available starting materials and involves robust chemical transformations.
Caption: General synthetic workflow for (4-Isobutoxyphenyl)methanamine.
Step-by-Step Protocol
Step 1: Williamson Ether Synthesis to form 4-Isobutoxybenzonitrile This step involves the O-alkylation of the phenolic hydroxyl group. The use of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction.
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Setup: Charge a reaction vessel with 4-hydroxybenzonitrile, a suitable solvent (e.g., DMF/toluene mixture), and a base such as potassium carbonate (K₂CO₃)[7].
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Reagent Addition: Add 1-bromo-2-methylpropane (isobutyl bromide) to the mixture.
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Reaction: Heat the mixture, for instance to approximately 80°C, and maintain for several hours until TLC or HPLC analysis indicates the consumption of the starting material[7].
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Work-up: After cooling, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then subjected to an aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).
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Purification: The crude product is purified by distillation or crystallization to yield pure 4-isobutoxybenzonitrile.
Step 2: Nitrile Reduction to form (4-Isobutoxyphenyl)methanamine The reduction of the nitrile group to a primary amine is a critical step. Common reducing agents include lithium aluminum hydride (LiAlH₄) for lab-scale synthesis or catalytic hydrogenation for industrial applications.
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Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution or slurry of the reducing agent (e.g., LiAlH₄ in THF).
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Reagent Addition: Slowly add a solution of 4-isobutoxybenzonitrile in the same solvent to the reducing agent slurry, controlling the temperature with an ice bath due to the exothermic nature of the reaction.
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Reaction: Allow the reaction to proceed to completion at room temperature or with gentle heating.
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Quenching & Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting salts and extract the aqueous layer with an organic solvent.
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Purification: The combined organic extracts are dried and concentrated in vacuo to afford the final product, (4-isobutoxyphenyl)methanamine[7].
Applications in Drug Discovery and Development
The primary value of (4-isobutoxyphenyl)methanamine lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.
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Key Intermediate for Pimavanserin: Its most notable application is as a key intermediate in the synthesis of Pimavanserin[3][7]. Pimavanserin (marketed as Nuplazid®) is an atypical antipsychotic used for the treatment of psychosis associated with Parkinson's disease. In the synthesis, the primary amine of (4-isobutoxyphenyl)methanamine is coupled with other fragments to construct the final drug molecule[7].
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Scaffold in Medicinal Chemistry: The molecule provides a robust scaffold for introducing the 4-isobutoxyphenyl moiety into drug candidates. This group can modulate lipophilicity (as indicated by its LogP of 2.41) and influence how a molecule interacts with biological targets through steric and electronic effects[2].
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Broader Research Applications: It is widely used as an intermediate for general drug discovery research[2][8]. Its reactive amine handle allows for easy derivatization to form amides, sulfonamides, ureas, and other functional groups common in drug design[9]. It is also employed in the development of materials such as specialty polymers and agricultural chemicals[9].
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.
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Hazard Identification:
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Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray[10].
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[10].
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Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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Storage Conditions:
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Store in a cool, dry place away from direct light. Recommended storage is at 2-8°C under an inert atmosphere to prevent degradation[5].
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Conclusion
(4-Isobutoxyphenyl)methanamine is a high-value chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its strategic importance is firmly established in the pharmaceutical sector, most notably as an indispensable precursor to the antipsychotic drug Pimavanserin. The synthetic pathways to this compound are robust and scalable, ensuring its continued availability for both academic research and industrial drug development. For scientists and researchers, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential as a molecular building block in the creation of novel chemical entities.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12201325, (4-Isobutoxyphenyl)methanamine. Retrieved from [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68502503, Acetic acid;(4-isobutoxyphenyl)methanamine. Retrieved from [Link].
- Google Patents (2019). US10343993B2 - Processes and intermediates for the preparation of Pimavanserin.
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Pharmaffiliates (n.d.). CAS No : 4734-09-2 | Product Name : (4-Isobutoxyphenyl)methanamine. Retrieved from [Link].
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Protheragen (n.d.). (4-Isobutoxyphenyl)methanamine. Retrieved from [Link].
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MySkinRecipes (n.d.). (4-Isobutoxyphenyl)methanamine. Retrieved from [Link].
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